Imidazole-1-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

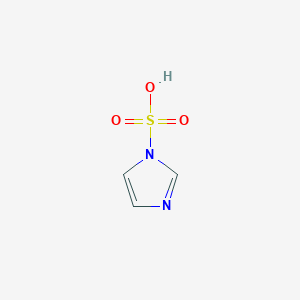

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O3S |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

imidazole-1-sulfonic acid |

InChI |

InChI=1S/C3H4N2O3S/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H,6,7,8) |

InChI Key |

DJQSZCMOJNOVPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)O |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Organosulfur Compounds

Imidazole-1-sulfonic acid is a member of two major classes of chemical compounds: heterocyclic compounds and organosulfur compounds. Heterocyclic chemistry is a vast field focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Imidazole (B134444), a five-membered ring with two non-adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govnih.govnsf.gov It is an aromatic and polar molecule that is a fundamental component of many biologically essential molecules, including the amino acid histidine and the hormone histamine. nih.gov The imidazole nucleus is a common feature in many natural products and synthetic pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions. alfa-chemistry.comacs.orgorganic-chemistry.org

Simultaneously, this compound is classified as an organosulfur compound, which are organic compounds containing a carbon-sulfur bond. nist.govresearchgate.net These compounds are known for their diverse chemical reactivity and are integral to pharmaceuticals, materials science, and various industrial processes. nist.govnih.gov The sulfonic acid group (-SO₃H) in particular is one of the most important functional groups in organosulfur chemistry. wikipedia.org Sulfonic acids are strong organic acids, often used as catalysts in organic synthesis, and their derivatives are fundamental to the production of detergents, dyes, and pharmaceuticals. wikipedia.orgspectrochem.in The combination of a heterocyclic and an organosulfur moiety within one molecule makes this compound a subject of significant research interest.

Structural Significance of the Imidazole and Sulfonic Acid Moieties in Molecular Design

The power of Imidazole-1-sulfonic acid in molecular design stems directly from the distinct properties of its two core components: the imidazole (B134444) ring and the sulfonic acid group.

The imidazole ring serves as a versatile and highly functional scaffold. nih.gov It is aromatic and amphoteric, meaning it can act as both an acid and a base. rsc.orgnih.gov The pyridine-like nitrogen atom (N-3) is basic and can be protonated to form stable imidazolium (B1220033) salts, while the pyrrole-like nitrogen (N-1), to which the sulfonic acid group is attached, can be acidic. nih.govnih.gov This dual nature is crucial for its role in catalysis, where it can participate in acid-base and nucleophilic catalysis. nih.govyoutube.com The imidazole ring's electron-rich nature and ability to form hydrogen bonds make it an excellent binding motif for various substrates and a key component in the design of supramolecular complexes and functional materials. acs.orgacs.org

The sulfonic acid moiety (-SO₃H) imparts strong Brønsted acidity to the molecule. wikipedia.orgsimsonpharma.com Sulfonic acids are among the strongest organic acids, a property that makes them highly effective as catalysts in a wide array of organic reactions, such as esterification and alkylation. acs.orgsimsonpharma.com The presence of the sulfonyl group also enhances water solubility, a desirable trait for many applications, including the development of water-soluble catalysts and drugs. wikipedia.orgsimsonpharma.com Furthermore, the non-nucleophilic nature of the sulfonate conjugate base is advantageous, as it avoids unwanted side reactions. wikipedia.org

The direct linkage of the sulfonic acid group to a nitrogen atom of the imidazole ring results in a unique zwitterionic structure, more accurately described as an imidazolium-1-sulfonate . X-ray diffraction studies of related compounds, such as 1-methyl-1H-imidazole-2-sulfonic acid, confirm this zwitterionic character in the solid state. nih.gov This internal salt structure, with a positively charged imidazolium ring and a negatively charged sulfonate group, influences the compound's solubility, stability, and catalytic activity.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₃H₄N₂O₃S | nih.gov |

| Molecular Weight | 148.14 g/mol | nih.gov |

| CAS Number | 21108-81-6 | nih.gov |

| Computed XLogP3-AA | -0.9 | researchgate.net |

| Hydrogen Bond Donor Count | 0 | researchgate.net |

| Hydrogen Bond Acceptor Count | 4 | researchgate.net |

Note: Some properties are computed for the imidazole-1-sulfonate anion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of Imidazole-1-sulfonic acid, enabling the differentiation between potential isomers and tautomers.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

High-resolution 1D NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental in confirming the primary structure of imidazole (B134444) derivatives. In the case of imidazole-containing compounds, the chemical shifts of the imidazole protons are characteristic. For instance, in various ferrocenyl imidazole derivatives, the imidazole proton resonances typically appear in the range of 6.77-7.66 ppm in ¹H-NMR spectra. researchgate.net The corresponding carbon signals for C4 and C5 of the imidazole ring are observed between 124.87 and 132.43 ppm in ¹³C-NMR spectra. researchgate.net For the parent imidazole molecule, representative ¹H NMR signals are observed at approximately 7.15 ppm and 7.73 ppm, with the N-H proton appearing at a much higher chemical shift, around 11.62 ppm in deuterated chloroform. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole and Related Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Imidazole | ¹H | 7.73 (H2), 7.15 (H4, H5), 11.62 (NH) | CDCl₃ |

| Imidazole | ¹³C | 135.9 (C2), 121.9 (C4, C5) | - |

| Ferrocenyl Imidazole Derivatives | ¹H (imidazole) | 6.77 - 7.66 | - |

| Ferrocenyl Imidazole Derivatives | ¹³C (imidazole C4/C5) | 124.87 - 132.43 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish unambiguous assignments and determine the connectivity between atoms, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would confirm the coupling between the protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for confirming the position of the sulfonic acid group on the imidazole ring by observing correlations between the imidazole protons and the carbon atoms of the sulfonic acid group, or vice-versa. For example, in the structural elucidation of related heterocyclic compounds, HMBC has been instrumental in confirming the site of substitution. ipb.ptresearchgate.net

While specific 2D NMR data for this compound is not prevalent, the application of these techniques to similar structures, such as N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, has demonstrated their power in confirming complex molecular structures. researchgate.net

Spectroscopic Evidence for Zwitterionic and Ionic Species of Imidazole Sulfonic Acid Derivatives

The reaction between imidazole and sulfonic acids can lead to the formation of zwitterionic and ionic structures. NMR spectroscopy is a key method to investigate and differentiate these species in solution and the solid state. For instance, studies on the product of chlorosulfonation of 1-methylimidazole (B24206) have shown the formation of 1-methylimidazolium (B8483265) chlorosulfate, an ionic species, which was confirmed by ¹H, ¹³C, ¹⁷O, and ¹⁵N–¹H HSQC NMR spectroscopy, as well as X-ray crystallography. researchgate.net The high chemical shift of the NH proton can indicate the presence of strong hydrogen bonding, which is often observed in such ionic or zwitterionic structures. researchgate.net

The existence of zwitterionic forms of sulfonated imidazoles has been discussed in the literature, where the proton from the sulfonic acid group transfers to the nitrogen atom of the imidazole ring. researchgate.net Solid-state NMR can be particularly informative in these cases, as it can provide distinct signals for different species that may be in dynamic equilibrium in solution. acs.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. The spectrum of imidazole itself shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations. researchgate.netresearchgate.net The introduction of a sulfonic acid group gives rise to additional strong absorption bands.

Key vibrational modes expected for this compound include:

SO₃ Stretching : Asymmetric and symmetric stretching vibrations of the SO₃ group are expected to be prominent. For sulfonic acids, these bands typically appear in the regions of 1350-1440 cm⁻¹ (asymmetric) and 1140-1210 cm⁻¹ (symmetric). For comparison, in pyridine-3-sulfonic acid, asymmetric SO₂ stretching vibrations are observed around 1350 cm⁻¹, and symmetric SO₂ stretching vibrations are seen near 1200 cm⁻¹. asianpubs.org

S-O Stretching : The S-O single bond stretch is also a characteristic feature.

Imidazole Ring Vibrations : The characteristic stretching and bending vibrations of the imidazole ring will also be present.

N-H and C-H Vibrations : Stretching and bending vibrations associated with the N-H and C-H bonds of the imidazole ring.

Table 2: General FT-IR Characteristic Bands for Sulfonic Acids and Imidazole

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonic Acid (R-SO₃H) | O-H Stretch | 3200-3600 (broad) |

| S=O Asymmetric Stretch | 1350-1440 | |

| S=O Symmetric Stretch | 1140-1210 | |

| S-O Stretch | 900-1000 | |

| Imidazole Ring | N-H Stretch | 3100-3400 |

| C-H Stretch (aromatic) | 3000-3100 | |

| C=N and C=C Stretch | 1400-1600 |

Note: These are general ranges and the exact positions of the bands for this compound may vary.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the SO₃ group are often strong in the Raman spectrum. For pyridine-3-sulfonic acid, the symmetric SO₂ stretching vibration appears around 1186 cm⁻¹ in both IR and Raman spectra. asianpubs.org The C-S stretching vibration is also typically observed in the Raman spectrum.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities for both FT-IR and Raman spectra, aiding in the assignment of experimental bands. researchgate.net Such theoretical calculations can be particularly valuable when experimental data is scarce.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight is a key identifier. The deprotonated form, imidazole-1-sulfonate, has a molecular weight of 147.14 g/mol and a monoisotopic mass of 146.98643814 Da. nih.gov

Table 2: Molecular Weight of this compound and its Anion

| Compound/Ion | Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| This compound | C₃H₄N₂O₃S | 148.14 | 147.99426 |

| Imidazole-1-sulfonate | C₃H₃N₂O₃S⁻ | 147.14 | 146.98643814. nih.gov |

The fragmentation pattern of this compound under electron ionization (EI) or other ionization methods provides structural confirmation. Based on studies of related imidazole derivatives, the fragmentation process is not expected to involve the opening of the stable imidazole ring. nih.gov Instead, the primary fragmentation route is anticipated to be the loss of its substituents as small, stable molecules.

The most likely initial fragmentation step for this compound would be the cleavage of the N-S bond, leading to the loss of a sulfur trioxide (SO₃) molecule (mass = 80 u). This would generate an imidazole cation (C₃H₄N₂⁺) with a mass-to-charge ratio (m/z) of 68. This imidazole cation would then undergo further fragmentation consistent with the known mass spectrum of 1H-imidazole, which includes the loss of hydrogen cyanide (HCN) to produce characteristic ions. nist.gov

Advanced Optical Spectroscopy Techniques for Conformational and Electronic Probing

Advanced optical spectroscopy techniques are essential for investigating the electronic structure and, where applicable, the chiral nature of molecules.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The imidazole ring acts as a chromophore. Computational studies, validated by experimental data, show that the parent imidazole molecule exhibits a characteristic absorption maximum (λmax) in the UVC region, at approximately 205 nm. acs.org

Derivatives of imidazole generally display similar absorption properties, though the position and intensity of the absorption bands can be influenced by substituents, often resulting in a slight redshift (a shift to a longer wavelength). acs.org For this compound, the primary electronic transition is expected to be a π → π* transition within the imidazole ring. The presence of the electron-withdrawing sulfonic acid group attached to the nitrogen atom may cause a minor bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted imidazole. Studies on related imidazole-based compounds show absorption maxima that vary depending on the specific structure and environment. researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Maxima for Imidazole and a Related Derivative

| Compound | λmax (nm) | Solvent/Method | Reference |

| Imidazole | 205 | Experimental | acs.org |

| Imidazole | 204.53 | TD-DFT Calculation | acs.org |

| Imidazole-Pyridine Ligand | ~250 | Not Specified | researchgate.net |

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-handed circularly polarized light. jascoinc.com It is exclusively used for the analysis of chiral (optically active) molecules. jascoinc.combath.ac.uk Since this compound is an achiral molecule, it will not produce a CD signal.

However, CD spectroscopy is an indispensable tool for characterizing chiral derivatives of sulfonic acids. rsc.orgnih.gov If a chiral center were introduced into the this compound structure, for example, by adding a chiral substituent, the resulting molecule would be optically active and could be studied by CD. The technique is exceptionally sensitive to the three-dimensional structure and conformation of molecules. nih.govnih.gov

A classic example of its application in this area is the study of camphor-10-sulfonic acid (CSA), a widely used chiral standard for calibrating CD spectropolarimeters. npl.co.uk The CD spectrum of a chiral sulfonic acid provides a unique fingerprint that is directly related to its absolute configuration and the spatial arrangement of its atoms. rsc.orgnih.gov Therefore, should chiral analogues of this compound be synthesized, CD spectroscopy would be the definitive method for confirming their enantiomeric purity and elucidating their specific stereochemistry.

Computational Chemistry and Theoretical Modeling of Imidazole 1 Sulfonic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a single molecule in the absence of solvent or other interacting species. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The method is also instrumental in predicting reactivity. The sulfonic acid group (-SO₃H) attached to the imidazole (B134444) ring acts as a strong electron-withdrawing group. This significantly influences the electron density distribution across the molecule. DFT calculations can precisely map this distribution, identifying electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. Studies on related imidazole derivatives for applications like corrosion inhibition often use DFT to understand the relationship between molecular structure and function. nih.gov

To quantify the electronic properties and reactivity of Imidazole-1-sulfonic Acid, several quantum chemical descriptors are calculated. Among the most important are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A small energy gap implies high chemical reactivity, while a large gap suggests high stability. irjweb.comniscpr.res.in

Another key set of descriptors are the partial atomic charges, which can be estimated using methods like Mulliken population analysis. niscpr.res.inwikipedia.org Mulliken charges provide a way to quantify the electron distribution among the atoms in a molecule. wikipedia.org This analysis can identify the most positively and negatively charged atomic sites, which correspond to the likely centers for nucleophilic and electrophilic attacks, respectively. For instance, in imidazole derivatives, nitrogen atoms typically carry negative charges, making them potential sites for interaction with positively charged species. irjweb.comresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.30 |

| C2 | 0.25 |

| N3 | -0.32 |

| C4 | -0.05 |

| C5 | -0.04 |

Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the imidazole nitrogen (N1) to the sulfur atom of the sulfonic acid group. Quantum chemical calculations can be used to construct a potential energy surface by calculating the energy of the molecule at various rotational angles (dihedral angles). This analysis reveals the most stable conformation (the global energy minimum) as well as other low-energy conformers and the energy barriers to rotation between them.

Tautomers are structural isomers that readily interconvert. While the substitution at the N1 position of this compound prevents the common prototropic tautomerism seen in unsubstituted imidazole, computational studies can investigate the protonation states and potential tautomers of the sulfonic acid group itself, especially in different chemical environments. Studies on imidazole-containing amino acids have shown that both tautomerism and pH can induce significant conformational switches. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of systems containing many molecules, such as a solute in a solvent or at an interface. mdpi.com MD simulations track the positions and velocities of atoms over time based on a classical mechanical model known as a force field, providing insights into dynamic processes and intermolecular forces.

MD simulations are a powerful tool for understanding how molecules interact with and adsorb onto surfaces. tandfonline.com This is particularly relevant in fields like corrosion inhibition and catalysis, where imidazole derivatives are often studied. tandfonline.comresearchgate.net To model the adsorption of this compound, a simulation system would be constructed containing a slab of the material surface (e.g., a metal like copper or iron) and a solution of this compound molecules, often including solvent molecules like water. mdpi.comtandfonline.com

The simulation would reveal the preferred orientation of the molecule on the surface. For instance, studies on similar compounds show that the imidazole ring often adsorbs in a parallel orientation to a metal surface, facilitating interaction through its π-electrons. mdpi.com The sulfonic acid group, with its polar S-O and O-H bonds, would also be expected to form strong interactions with the surface, particularly if the surface is charged or has sites capable of hydrogen bonding. By calculating the interaction energy between the molecule and the surface, MD simulations can quantify the strength of adsorption. mdpi.com

The behavior of this compound in a solution is dominated by its interactions with solvent molecules. The sulfonic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atoms). The nitrogen atom at position 3 of the imidazole ring is also a hydrogen bond acceptor.

MD simulations can provide a detailed picture of the solvation shell around the molecule. By analyzing the trajectories of the solvent molecules (e.g., water), it is possible to determine the average number of hydrogen bonds formed, their lifetimes, and their geometric arrangement. acs.org This is critical for understanding solubility and how the molecule influences the structure of the surrounding solvent. In studies of sulfonated imidazolium ionic liquids mixed with sulfuric acid, MD simulations have revealed the formation of strong, complex hydrogen-bonding networks that are key to the system's properties. acs.org The use of polarizable force fields in simulations can further improve the accuracy of modeling these interactions, especially for highly charged species like ions in solution. acs.org

| Functional Group | Type of Interaction | Interacting Partner (Example) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | Hydrogen Bond Donor/Acceptor | Water, Polar Solvents |

| Imidazole Ring (N3) | Hydrogen Bond Acceptor | Water, Protic Solvents |

| Imidazole Ring (π-system) | π-Interactions | Aromatic molecules, Material Surfaces |

| Entire Molecule | Electrostatic/van der Waals | All surrounding molecules/surfaces |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the intricate details of chemical reactions at a molecular level. For systems involving this compound, these computational approaches provide profound insights into reaction pathways, the energetics of these pathways, and the transient structures that govern the course of a reaction. Techniques such as Density Functional Theory (DFT) are particularly powerful in investigating the electronic structure and energy of molecules, allowing for the detailed exploration of reaction mechanisms.

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry in the study of this compound systems is the prediction of viable reaction pathways and their associated energy barriers. By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products, including the identification of intermediate species and transition states.

The energy barrier, or activation energy, is a critical parameter that determines the rate of a chemical reaction. Computational methods can calculate these barriers with a high degree of accuracy. For instance, in reactions involving proton transfer, which are common in systems with acidic and basic sites like this compound, computational studies can quantify the energy required for the proton to move from one site to another. Research on proton transfer pathways mediated by imidazole has shown that the energy barriers are significantly lower when imidazole participates in the transfer, as compared to other potential proton acceptors or donors like methanol. acs.org Calculations have estimated that reactions involving imidazole as a proton transporter can be up to 108 times faster than those involving methanol, a testament to the significant influence of imidazole on reaction kinetics. acs.org

In the context of reactions involving derivatives such as 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663), quantum chemical calculations have been instrumental in understanding the diazo-transfer mechanism. These studies reveal that the sulfonyl group, being strongly electron-withdrawing, polarizes the azide moiety. This polarization makes the terminal nitrogen atom more electrophilic and thus more susceptible to nucleophilic attack, a key step in the predicted reaction pathway. The stability of the imidazole-1-sulfonamide leaving group is another crucial factor that drives the reaction forward, as determined by computational models.

The table below presents a hypothetical comparison of calculated energy barriers for a reaction with and without the involvement of an imidazole-containing catalyst, illustrating the typical findings of such computational studies.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed Reaction | 49.4 |

| Reaction with Imidazole-based Catalyst | 14.3 |

This table is illustrative and based on data for a reaction catalyzed by an ionic liquid with imidazole-like components, demonstrating the significant reduction in activation energy that can be predicted through computational analysis. researchgate.net

Analysis of Catalytic Cycles Involving Imidazole Sulfonic Acid Species

Computational studies are also pivotal in unraveling the mechanisms of catalytic cycles where imidazole sulfonic acid species play a central role. In such cycles, the catalyst is regenerated at the end of the reaction, and computational modeling can help to identify each step of this process, including the formation of catalyst-substrate complexes and the release of the product.

For example, in the synthesis of tetrasubstituted imidazoles, computational investigations have demonstrated the dual catalytic effect of an ionic liquid composed of cationic and anionic components that have similarities to the functionalities in this compound. researchgate.net These studies can distinguish between the role of the species as a mere solvent and its active participation as a catalyst. researchgate.net The calculations show that the incorporation of these species into the reaction mechanism dramatically lowers the energy barriers of key steps, such as carbonyl hydroxylation. researchgate.net

The catalytic cycle can be computationally modeled to show how the catalyst interacts with the reactants, facilitates the chemical transformation, and is then released in its original form. For instance, in a proton-transfer step, the imidazole moiety can act as a proton shuttle, accepting a proton from one reactant and donating it to another at a different stage of the reaction. The sulfonic acid group, being a strong acid, can also participate in proton donation and stabilization of charged intermediates.

Below is an interactive data table summarizing the computed Gibbs free energy barriers for a reaction in an ionic liquid-free medium versus a medium where the ionic liquid acts as a catalyst. This data highlights the significant catalytic effect that can be analyzed computationally.

| Reaction Step | Medium | Gibbs Free Energy Barrier (ΔG≠) (kcal/mol) |

| Carbonyl Hydroxylation | IL-free | 49.4 |

| Carbonyl Hydroxylation | IL as solvent | 35.8 |

| Proton Donation to Carbonyl | IL as catalyst | 9.2 |

| Deprotonation of Ammonia | IL as catalyst | 14.3 |

This data is derived from a computational study on the synthesis of a tetrasubstituted imidazole in the presence of [Et2NH2][HSO4] ionic liquid, illustrating the power of computational chemistry to dissect catalytic cycles and quantify the energetic landscape of each step. researchgate.net

Applications in Advanced Functional Materials and Chemical Systems

Design and Development of Catalytic Platforms

The tunable nature of sulfonic acid-functionalized imidazoles and their salts has positioned them as highly effective catalysts in both homogeneous and heterogeneous systems. Their ability to act as strong Brønsted acids, coupled with the potential for facile recovery and reuse, addresses key principles of green and sustainable chemistry.

Heterogeneous Catalysis via Supported Sulfonic Acid-Functionalized Imidazoles

To bridge the gap between homogeneous and heterogeneous catalysis, sulfonic acid-functionalized imidazoles are frequently immobilized on solid supports. This strategy combines the high catalytic activity of the imidazole-based acid with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for continuous flow processes.

Common support materials include silica (B1680970), magnetic nanoparticles (e.g., Fe₃O₄), and polymers. cardiff.ac.ukresearchgate.net For instance, imidazole (B134444) anchored to a silica matrix via a propyl linkage has demonstrated effectiveness in the synthesis of cyclic carbonates from epoxides and CO₂ with near-quantitative yields under solvent-free conditions. cardiff.ac.uk Similarly, sulfonic acid-functionalized magnetic nanoparticles have been employed as efficient and magnetically separable catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles and 3,4-dihydropyrimidin-2(1H)-ones/thiones. researchgate.net The catalyst's performance in the synthesis of dihydropyrimidinones is notable, with high yields achieved under solvent-free conditions. researchgate.net

The development of sulfonic acid-functionalized porous organic polymers represents another avenue in heterogeneous catalysis. researchgate.net These materials offer high surface areas and tunable porous structures, enhancing contact between the catalytic sites and reactants.

Homogeneous Catalysis by Imidazolium (B1220033) Sulfonic Acid Salts and Ionic Liquids

Imidazolium sulfonic acid salts, often classified as Brønsted acidic ionic liquids (BAILs), are powerful homogeneous catalysts for a variety of organic transformations. scielo.br Their ionic nature often results in high thermal stability and negligible vapor pressure. The acidity and solubility of these catalysts can be finely tuned by modifying the substituents on the imidazolium ring and the nature of the counter-anion. scielo.brscispace.com

These catalysts have proven particularly effective in multicomponent reactions (MCRs), which are highly valued for their atom economy and efficiency in building molecular complexity. scielo.brresearchgate.net For example, 1,3-disulfonic acid benzimidazolium chloride has been used as a catalyst for the Biginelli one-pot condensation to produce dihydropyrimidinones in excellent yields (88-97%) under solvent-free conditions. scielo.br Other sulfonic acid-functionalized imidazolium salts have been successfully applied to the synthesis of 1,2,4,5-tetrasubstituted imidazoles and various other heterocyclic compounds. scielo.br The presence of an alkyl chain linker between the imidazolium core and the sulfonic acid group has been suggested to enhance catalytic activity. scielo.br

Catalytic Efficiency and Reusability in Organic Synthesis

A key advantage of catalysts based on sulfonic acid-functionalized imidazoles is their high efficiency and potential for recyclability, which is crucial for sustainable chemical processes.

In heterogeneous systems, the solid support allows for simple recovery of the catalyst by filtration or, in the case of magnetic nanoparticles, with an external magnet. researchgate.net For example, a sulfonic acid-functionalized titanomagnetite (B1172002) nanocatalyst used in the synthesis of dihydropyrimidinones was reused for several cycles without a significant drop in its catalytic activity. researchgate.net Similarly, a p-toluenesulfonic acid functionalized imidazole ionic liquid immobilized on a bismuth SBA-16 support showed good stability and reusability over five cycles in the Friedel-Crafts acylation of anisole, with the total conversion and yield reduction not exceeding 7.5%. rsc.org

Homogeneous imidazolium sulfonic acid salt catalysts can also be recovered and reused, often after extraction of the product with an organic solvent. scielo.br A dicationic imidazolium salt with sulfonic acid groups used for the synthesis of substituted aminopyrans could be recovered and reused for up to three cycles with only a slight decrease in activity. scielo.br The reusability of these catalysts is a significant factor in reducing waste and improving the economic viability of synthetic processes.

Table 1: Performance of Heterogeneous Catalysts based on Sulfonic Acid-Functionalized Imidazoles

| Catalyst System | Reaction Type | Product Yield (%) | Reusability (Cycles) | Reference |

| Imidazole-propyl-silica | Cycloaddition of CO₂ to epoxides | ~99 | Not specified | cardiff.ac.uk |

| Sulfonic acid-functionalized titanomagnetite (Fe₃₋ₓTiₓO₄@SO₃H) | Biginelli reaction | High | Several | researchgate.net |

| 1.2ILc@Bi(10)-SBA-16 (p-toluenesulfonic acid functionalized imidazole on Bi-SBA-16) | Friedel-Crafts acylation of anisole | 69.19 | 5 | rsc.org |

Table 2: Performance of Homogeneous Imidazolium Sulfonic Acid Salt Catalysts

| Catalyst | Reaction Type | Product Yield (%) | Reusability (Cycles) | Reference |

| 1,3-Disulfonic acid benzimidazolium chloride | Biginelli reaction | 88-97 | Not specified | scielo.br |

| Dicationic imidazolium sulfonic acid salt (24 in source) | Synthesis of substituted aminopyrans | 52-94 | 3 | scielo.br |

| Sulfonic acid functionalized diimidazolium salt | Conversion of fructose (B13574) to 5-HMF | 71 | 3 | researchgate.net |

Integration into Energy and Optoelectronic Materials

The unique electrochemical and photophysical properties of imidazole-1-sulfonic acid derivatives have led to their exploration in materials for energy conversion and storage. Their ability to participate in proton transport and influence electronic transitions makes them valuable components in fuel cells and solar cells.

Proton Conducting Membranes for Fuel Cell Applications

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology, and the proton exchange membrane (PEM) is a critical component. scielo.br Sulfonic acid groups are widely used in PEMs, such as the commercial Nafion® membranes, due to their ability to facilitate proton transport. Incorporating imidazole or imidazolium moieties into sulfonated polymers can further enhance membrane properties.

Imidazole can act as a proton conductor, especially under low humidity and high-temperature conditions, through a Grotthuss-type mechanism involving proton hopping between imidazole molecules. researchgate.net Sulfonated polybenzimidazole membranes, for example, have been investigated as alternatives to Nafion in microbial fuel cells, demonstrating improved power density. researchgate.net The interaction between the sulfonic acid groups and the imidazole rings can create efficient proton conduction pathways. researchgate.net

Furthermore, imidazolium-functionalized polymers are being developed as anion-exchange membranes (AEMs) for fuel cells. nih.gov While not directly utilizing the sulfonic acid group for proton conduction, the imidazolium cation plays a key role in anion transport. Research into poly(arylene ether sulfone)s with densely grafted imidazolium side chains has shown promise for creating robust AEMs with high hydroxide (B78521) conductivity and good thermal and alkaline stability. nih.gov

Mechanistic Studies of Chemical Interaction in Corrosion Inhibition

The use of imidazole and its derivatives as corrosion inhibitors for various metals, including steel, copper, and their alloys, is well-established. igi-global.comscispace.com These compounds are effective due to the presence of the imidazole ring, which can adsorb onto the metal surface and form a protective barrier against corrosive agents. scirp.org

Correlation between Molecular Structure and Inhibition Performance

The corrosion inhibition efficiency of imidazole derivatives is strongly correlated with their molecular structure. unram.ac.id The electronic properties of the substituents on the imidazole ring play a crucial role in determining the inhibitor's performance. Electron-donating groups tend to increase the electron density on the imidazole ring, particularly on the nitrogen atoms, which enhances the molecule's ability to donate electrons to the metal surface and form a stronger coordinate bond. unram.ac.id This, in turn, leads to improved inhibition efficiency. Conversely, electron-withdrawing groups can decrease the inhibition efficiency. unram.ac.id

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

The functional capacity of imidazole-1-sulfonic acid is intrinsically linked to the diversity of its derivatives. Future research will undoubtedly focus on pioneering more efficient, selective, and sustainable synthetic routes to access a wider array of functionalized analogues.

Current methods often involve the sulfonation of an imidazole (B134444) core or the subsequent modification of the resulting sulfonic acid derivative. For instance, the synthesis of N,N-dimethyl-imidazole-1-sulfonamides has been documented, which can then be further functionalized. google.comgoogle.com One approach involves the deprotonation of the imidazole ring using a strong base like n-butyl lithium, followed by quenching with an electrophile, enabling substitution at specific carbon atoms of the heterocyclic ring. google.com

Emerging strategies are likely to include:

C-H Activation: Direct, transition-metal-catalyzed C-H activation at the imidazole backbone offers a more atom-economical approach to derivatization, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enable safer and more scalable synthesis of key intermediates and final products, particularly for reactions that are highly exothermic or involve unstable reagents.

Multicomponent Reactions (MCRs): Designing MCRs, such as the Radziszewski reaction for synthesizing tri-substituted imidazoles, that incorporate a sulfonic acid-bearing component could rapidly generate libraries of complex derivatives from simple precursors. researchgate.net

Novel Sulfonating Agents: The use of highly reactive and regenerable ionic liquid-based sulfonating agents, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), has shown promise for the regioselective sulfonation of aromatic polymers and could be adapted for heterocyclic systems. acs.org This method provides precise control over the degree of sulfonation. acs.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Future Synthetic Strategies for this compound Derivatization

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Direct C-H Activation | Transition-metal catalyzed functionalization of C-H bonds on the imidazole ring. | High atom economy, reduced synthetic steps. |

| Flow Chemistry | Synthesis performed in continuous flow reactors. | Enhanced safety, scalability, and control over reaction parameters. |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials. | Rapid generation of molecular diversity, operational simplicity. |

| Advanced Sulfonating Agents | Use of novel reagents like sulfonic acid-based ionic liquids. | High reactivity, regioselectivity, and potential for reagent recycling. acs.org |

Investigation of Underexplored Reactivity Profiles

Beyond its role as a stable scaffold, the inherent reactivity of the imidazole-1-sulfonyl moiety remains a fertile ground for discovery. The interplay between the electron-rich imidazole ring and the strongly electron-withdrawing sulfonyl group creates unique electronic properties that have yet to be fully exploited.

Future investigations should target:

The Sulfonyl Group as a Leaving Group: Exploring the displacement of the entire sulfonyl group by various nucleophiles could unlock new pathways for the synthesis of 1-substituted imidazoles.

Reactivity of the S-N Bond: The sulfur-nitrogen bond is central to the molecule's identity. Probing its cleavage and transformation under different conditions (e.g., reductive, oxidative, photochemical) could lead to novel molecular rearrangements and fragment-coupling strategies.

Use as a Catalyst or Reagent: Brønsted acidic ionic liquids (BAILs) based on sulfonic acid-functionalized imidazoles have already been synthesized and used as effective and reusable catalysts in multicomponent reactions. researchgate.net Further exploration could involve designing chiral versions for asymmetric catalysis or exploring their utility in a broader range of organic transformations. The development of related compounds like imidazole-1-sulfonyl azide (B81097) salts also points to their potential as reactive intermediates for chemical synthesis. uwa.edu.au

Integration of this compound in Advanced Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for constructing complex, functional architectures. The bifunctional nature of this compound—containing a coordinating imidazole ring and a hydrogen-bonding/anionic sulfonate group—makes it an ideal building block for such assemblies.

Emerging opportunities in this area include:

Coordination Polymers: Novel supramolecular assemblies have been constructed using copper(II) ions, imidazole ligands, and sulfonated calixarenes. nankai.edu.cn In these structures, hydrogen-bonding interactions between the sulfonate groups and the N-H of imidazole ligands were found to be crucial for stabilizing the final conformation. nankai.edu.cn

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form ordered SAMs on various surfaces, modifying their wetting, adhesive, or electronic properties. The sulfonate headgroup can provide strong anchoring to oxide surfaces, while the imidazole unit can be further functionalized.

Development of Predictive Computational Models for Structure-Activity Relationships

As the library of this compound derivatives grows, computational chemistry will become indispensable for navigating the vast chemical space and prioritizing synthetic targets. The development of robust predictive models is a key future direction for accelerating the discovery of new applications.

Key areas for computational focus include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the structural features of imidazole derivatives and their biological activity. Such models have been successfully developed for antifungal imidazole derivatives, relating activity to parameters like size, lipophilicity, and polar interactions. nih.gov Similar approaches can be applied to this compound derivatives to predict their potential as enzyme inhibitors or antimicrobial agents. mdpi.comelsevierpure.com

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound derivatives within the active sites of target proteins. A computational docking study identified an this compound compound as a potential inhibitor of the ubiquitin-conjugating enzyme E2C (UBE2C), which is overexpressed in certain cancers. nih.gov Such studies provide a structural basis for observed activity and guide the design of more potent and selective inhibitors. nih.gov

Ab Initio Modeling: First-principles calculations can be used to understand the fundamental electronic and structural properties of these molecules. For example, computational studies have been used to compare the properties of sulfonic acid functional groups to other acidic groups when tethered to alkyl chains, providing insights relevant to their use in materials like polymer electrolyte membranes. rsc.org

A summary of relevant computational studies on related imidazole compounds is provided in Table 2.

Table 2: Examples of Computational Modeling Applied to Imidazole Derivatives

| Compound/Derivative Class | Application/Target | Computational Method | Key Finding/Prediction | Reference |

|---|---|---|---|---|

| This compound compound | Anticancer (UBE2C protein) | Molecular Docking | Identified as a potential inhibitor with a good binding score. | nih.gov |

| General Imidazole derivatives | Antifungal (Candida albicans) | QSAR | Antifungal potency correlates with size, bulkiness, and lipophilicity. | nih.gov |

| Imidazolium Ionic Liquids | Antibacterial (MDR strains) | QSAR | Predictive models were created to screen virtual libraries for new active compounds. | mdpi.com |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Design

The most rapid and impactful advances will arise from research programs that tightly integrate synthetic chemistry, advanced characterization, and computational modeling. This synergistic approach creates a powerful feedback loop for discovery.

The future research workflow can be envisioned as follows:

Computational Screening: Virtual libraries of this compound derivatives are designed and screened in silico against biological targets or for desired material properties. mdpi.comnih.gov

Targeted Synthesis: The most promising candidates identified through computation are then synthesized using novel, efficient pathways. mdpi.comnih.gov

Empirical Validation: The synthesized compounds are characterized and tested experimentally to validate the computational predictions.

Iterative Refinement: The experimental results are used to refine and improve the predictive power of the computational models, guiding the next round of design and synthesis.

This integrated strategy, which combines computational screening with chemical synthesis and biological validation, has already proven effective in identifying potent enzyme inhibitors and antimicrobial agents from other classes of imidazole compounds. mdpi.comnih.gov Applying this paradigm to the unique scaffold of this compound will undoubtedly accelerate its development from a chemical curiosity into a valuable tool for chemists, materials scientists, and drug discovery researchers.

Q & A

Basic: What are the recommended methods for synthesizing Imidazole-1-sulfonic Acid with high purity?

Answer:

The synthesis of this compound typically involves reacting imidazole derivatives with sulfonating agents under controlled conditions. For example, analogous sulfonyl chloride derivatives (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are synthesized using chlorosulfonic acid in an inert atmosphere to minimize side reactions . Key steps include:

- Temperature control : Maintaining low temperatures (0–5°C) during sulfonation to prevent decomposition.

- Purification : Recrystallization or column chromatography to isolate the product.

- Characterization : Confirming purity via NMR, IR spectroscopy, and elemental analysis.

Methodological rigor in reaction stoichiometry and solvent selection (e.g., anhydrous dichloromethane) is critical to achieving high yields (>80%) and purity (>95%) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures comprehensive structural and functional analysis:

- NMR Spectroscopy : H and C NMR to confirm the sulfonic acid group’s position on the imidazole ring and assess electronic environments.

- FT-IR Spectroscopy : Identification of characteristic S=O stretching vibrations (~1350–1200 cm) and sulfonic acid O-H bonds (~2500–3000 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles, crucial for applications in high-temperature environments (e.g., fuel cells) .

Advanced: How can computational models elucidate proton conduction mechanisms in this compound-based materials?

Answer:

Proton transport in sulfonic acid derivatives is often studied using:

- Ab Initio Molecular Dynamics (AIMD) : Simulates proton hopping mechanisms (Grotthuss mechanism) and hydrogen-bonding networks in hydrated systems .

- Empirical Valence Bond (EVB) Models : Quantifies activation energies for proton transfer between sulfonic acid groups and water molecules.

- Poisson–Boltzmann Theory : Predicts proton mobility in heterogeneous membranes by modeling electrostatic interactions .

These methods help correlate structural features (e.g., sulfonic acid group density, hydration levels) with macroscopic proton conductivity, guiding material optimization .

Advanced: What experimental strategies resolve contradictions in reported proton conductivity values for this compound membranes?

Answer:

Discrepancies in conductivity data often arise from variations in:

- Hydration Levels : Conductivity measurements should standardize relative humidity (RH) conditions (e.g., 30–90% RH) to isolate hydration effects .

- Membrane Morphology : Use small-angle X-ray scattering (SAXS) to assess nanostructural homogeneity, which directly impacts proton pathways .

- Electrochemical Impedance Spectroscopy (EIS) : Ensure consistent measurement frequencies (e.g., 1 Hz–1 MHz) and electrode configurations to minimize artifacts.

Comparative studies under identical experimental conditions are essential to reconcile conflicting results .

Advanced: How does the substitution pattern on the imidazole ring influence sulfonic acid reactivity in coupling reactions?

Answer:

The position and nature of substituents affect both steric and electronic properties:

- Steric Effects : Bulky groups (e.g., methyl at position 1) hinder sulfonic acid group accessibility, reducing coupling efficiency in nucleophilic substitutions .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance sulfonic acid’s electrophilicity, accelerating reactions with amines or alcohols.

Methodological recommendations: - Kinetic Studies : Monitor reaction rates via UV-Vis or HPLC to quantify substituent impacts.

- DFT Calculations : Predict reactive sites and transition states to rationalize experimental outcomes .

Basic: How should researchers effectively present structural and transport data for this compound in publications?

Answer:

Follow IMRaD (Introduction, Methods, Results, and Discussion) guidelines:

- Tables : Include descriptors like sulfonic acid group density, proton conductivity (S/cm), and hydration numbers. Use descriptive titles (e.g., "Table 1: Proton Conductivity vs. Hydration Level at 25°C") .

- Figures : SAXS profiles to illustrate membrane morphology or Arrhenius plots for temperature-dependent conductivity. Ensure all axes are labeled, and error bars represent standard deviations .

- Data Reproducibility : Provide raw data in supplementary materials and specify experimental conditions (e.g., RH, temperature) to enable replication .

Advanced: What hybrid methodologies integrate this compound into composite membranes for enhanced performance?

Answer:

Composite membranes combine this compound with polymers (e.g., Nafion) or inorganic fillers (e.g., SiO) to improve mechanical stability and conductivity:

- In Situ Polymerization : Co-polymerize sulfonic acid monomers with hydrophobic matrices to create phase-separated structures .

- Sol-Gel Techniques : Embed ceramic nanoparticles to reinforce membranes and reduce swelling.

- Accelerated Durability Testing : Expose membranes to cyclic humidity/temperature stresses and monitor conductivity decay to assess longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.